![molecular formula C15H22ClNO2 B6034132 1-(3-hydroxyphenyl)-3-(4-methyl-1-piperidinyl)-1-propanone hydrochloride](/img/structure/B6034132.png)
1-(3-hydroxyphenyl)-3-(4-methyl-1-piperidinyl)-1-propanone hydrochloride
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Overview
Description
1-(3-hydroxyphenyl)-3-(4-methyl-1-piperidinyl)-1-propanone hydrochloride, commonly known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a potent central nervous system stimulant and has been classified as a Schedule I controlled substance in many countries due to its high abuse potential.
Mechanism of Action
MDPV acts as a potent reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced dopaminergic and noradrenergic signaling, leading to increased arousal, euphoria, and cognitive enhancement. MDPV also has weak affinity for the serotonin transporter, but its contribution to the overall pharmacological effects of MDPV is unclear.
Biochemical and Physiological Effects:
MDPV has been shown to produce a wide range of biochemical and physiological effects in both animal and human studies. These effects include increased locomotor activity, hyperthermia, hypertension, tachycardia, and respiratory stimulation. MDPV has also been found to produce rewarding effects in animal models of drug addiction, indicating its high abuse potential.
Advantages and Limitations for Lab Experiments
MDPV has several advantages as a research tool, including its high potency, selectivity, and specificity for the dopamine and norepinephrine transporters. It can be used to investigate the role of these neurotransmitters in various physiological and pathological conditions. However, MDPV also has several limitations, including its high abuse potential, which may limit its use in human studies. Additionally, the long-term effects of MDPV on the brain and behavior are still not well understood, and further research is needed in this area.
Future Directions
There are several future directions for research on MDPV. One area of interest is the development of novel pharmacotherapies for addiction and other psychiatric disorders based on the pharmacological properties of MDPV. Another area of interest is the investigation of the long-term effects of MDPV on the brain and behavior, including its potential for neurotoxicity and cognitive impairment. Additionally, further research is needed to understand the mechanisms underlying the rewarding effects of MDPV and its potential for abuse liability.
Synthesis Methods
MDPV can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine and formaldehyde. The final product is obtained by the addition of hydrochloric acid to the reaction mixture. The purity and yield of MDPV can be improved by various purification techniques such as recrystallization and column chromatography.
Scientific Research Applications
MDPV has been extensively studied for its pharmacological properties and potential therapeutic applications. It has been found to exhibit high affinity and selectivity for the dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to other psychostimulants such as cocaine and amphetamines. MDPV has been used as a research tool to investigate the role of dopamine and norepinephrine in various physiological and pathological conditions such as addiction, depression, and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
1-(3-hydroxyphenyl)-3-(4-methylpiperidin-1-yl)propan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-12-5-8-16(9-6-12)10-7-15(18)13-3-2-4-14(17)11-13;/h2-4,11-12,17H,5-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALGUXFKZJLELS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC(=O)C2=CC(=CC=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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